molecular formula C11H9BrO2 B1602741 1-Bromo-6-methoxynaphthalen-2-ol CAS No. 194594-62-2

1-Bromo-6-methoxynaphthalen-2-ol

Cat. No. B1602741
Key on ui cas rn: 194594-62-2
M. Wt: 253.09 g/mol
InChI Key: BSHJGFUJGRDAAS-UHFFFAOYSA-N
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Patent
US08476300B2

Procedure details

Add 1-bromo-6-methoxy-naphthalen-2-ol (66.7 g, 264 mmol), potassium carbonate (K2CO3, 40.0 g, 290 mmol) and benzyl bromide (49.6 g, 290 mmol) to DMF (800 mL). Stir the mixture at ambient temperature for 1 hour. Add water (400 mL) to precipitate the product. Collect the precipitate and wash the filter cake with heptane (3×125 mL) then dry to provide 2-benzyloxy-1-bromo-6-methoxy-naphthalene (83.7 g, 98.9 mmol).
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[OH:14].C(=O)([O-])[O-].[K+].[K+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CN(C=O)C>[CH2:21]([O:14][C:3]1[CH:4]=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=2)[C:2]=1[Br:1])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
66.7 g
Type
reactant
Smiles
BrC1=C(C=CC2=CC(=CC=C12)OC)O
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
49.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add water (400 mL) to precipitate the product
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
WASH
Type
WASH
Details
wash the filter cake with heptane (3×125 mL)
CUSTOM
Type
CUSTOM
Details
then dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C2=CC=C(C=C2C=C1)OC)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 98.9 mmol
AMOUNT: MASS 83.7 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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